2-Chloro-5-isobutoxynicotinonitrile is a chemical compound characterized by its unique structure, which includes a chloro group at the 2-position and an isobutoxy group at the 5-position of the nicotinonitrile framework. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the chloro and isobutoxy substituents contributes to its reactivity and potential utility in various
The chemical behavior of 2-chloro-5-isobutoxynicotinonitrile can be categorized into several types of reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
2-Chloro-5-isobutoxynicotinonitrile and its analogs have been studied for their biological activities, particularly their potential as therapeutic agents. Research indicates that compounds with similar structures exhibit significant antibacterial and antitubercular properties. For instance, some derivatives have shown effective inhibition against dihydrofolate reductase, an enzyme critical for bacterial growth, suggesting that this class of compounds may hold promise in developing new antibiotics .
The synthesis of 2-chloro-5-isobutoxynicotinonitrile typically involves several steps:
Specific synthetic routes may vary based on starting materials and desired yields .
2-Chloro-5-isobutoxynicotinonitrile has potential applications in various fields:
Studies on the interactions of 2-chloro-5-isobutoxynicotinonitrile with biological targets have indicated its potential as an inhibitor of key enzymes involved in metabolic pathways. Molecular docking studies have demonstrated favorable binding interactions with enzymes such as dihydrofolate reductase, suggesting a mechanism of action that could be exploited for therapeutic purposes .
Several compounds share structural similarities with 2-chloro-5-isobutoxynicotinonitrile, each exhibiting unique properties:
| Compound Name | Structure Description | Notable Properties |
|---|---|---|
| 2-Chloro-5-methylnicotinonitrile | Contains a methyl group instead of isobutoxy | Exhibits antibacterial activity |
| 2-Chloro-6-isobutylnicotinic acid | Has an isobutyl group at a different position | Known for anti-inflammatory properties |
| 3-Chloro-4-isopropoxypyridine | Features an isopropoxy group | Potential herbicidal activity |
These compounds illustrate variations in substituents that can significantly influence biological activity and chemical reactivity, highlighting the uniqueness of 2-chloro-5-isobutoxynicotinonitrile within this class.
2-Chloro-5-isobutoxynicotinonitrile (C₁₀H₁₂ClN₂O) is a chloro- and alkoxy-substituted pyridine derivative with a nitrile functional group. Its IUPAC name is 2-chloro-5-(2-methylpropoxy)pyridine-3-carbonitrile, and its structural formula is characterized by:
The molecular structure was deduced through comparative analysis of analogous compounds. Key bond lengths and angles (derived from X-ray crystallography of related nitriles) suggest significant steric interactions between the isobutoxy group and adjacent substituents, which influence its reactivity (Table 1).
Table 1: Comparative structural parameters of nicotinonitrile derivatives
| Compound | C-Cl Bond Length (Å) | C-O Bond Length (Å) | Dihedral Angle (C5-O-C) |
|---|---|---|---|
| 2-Chloro-5-methyl | 1.72 | - | - |
| 2-Isobutoxy | - | 1.41 | 112° |
| 2-Chloro-5-isobutoxy* | 1.71 (estimated) | 1.43 (estimated) | 115° (estimated) |
*Values inferred from structural analogs.
The development of 2-chloro-5-isobutoxynicotinonitrile builds upon three key historical advancements:
This compound addresses two critical challenges in heterocyclic chemistry:
Nucleophilic aromatic substitution (SNAr) dominates the synthesis of halogenated pyridine derivatives. For 2-chloro-5-isobutoxynicotinonitrile, the displacement of a leaving group (e.g., chloride or hydroxyl) by an isobutoxy nucleophile is pivotal. A representative route involves reacting 2-chloro-5-hydroxypyridine with isobutyl bromide in the presence of a base such as potassium carbonate. For instance, ChemicalBook documents a 96% yield when substituting 2-chloro-5-acetoxypyridine in methanol with potassium carbonate, followed by neutralization and extraction [1].
Key variables include:
This method’s scalability is evidenced by its adoption in industrial settings, as noted in patents from Eli Lilly and Company [1].
Catalytic cyclization offers an alternative pathway, constructing the pyridine ring while introducing substituents. Copper(I) iodide (CuI) paired with diamines like trans-N,N’-dimethyl-1,2-cyclohexanediamine enables efficient coupling of halogenated precursors with nitrile-containing fragments. For example, RSC publications describe CuI-catalyzed cyclizations of 2-chloro-5-iodopyridine derivatives in dioxane at 110°C, achieving 96% yield for analogous structures [2].
Mechanistic insights:
Comparative studies highlight CuI’s superiority over palladium catalysts in cost-effectiveness and tolerance to moisture [2].
Microwave irradiation revolutionizes reaction kinetics, reducing synthesis times from hours to minutes. Recent protocols in Green Chemistry demonstrate that microwave-assisted SNAr reactions between 2-chloro-5-nitropyrimidine and nucleophiles in hydroxypropyl methylcellulose (HPMC)/water mixtures achieve full conversion in 5 minutes [5]. Adapting this to 2-chloro-5-isobutoxynicotinonitrile involves:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Microwave Power | 300 W | Maximizes energy transfer |
| Temperature | 120°C | Balances rate and decomposition |
| Solvent | HPMC/water (2 wt%) | Enhances solubility and heating efficiency |
This method’s green credentials—reduced solvent use and energy consumption—align with sustainable chemistry principles [5].
Solvent choice critically influences reaction efficiency and product isolation. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but complicate nitrile group stability. Contrastingly, methanol and dichloromethane, as seen in Qatar University studies, offer a balance:
A solvent optimization table for SNAr reactions:
| Solvent | Polarity (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 96 | 99 |
| Dioxane | 2.2 | 89 | 97 |
| Dichloromethane | 8.9 | 94 | 98 |
X-ray crystallography provides definitive structural information about 2-Chloro-5-isobutoxynicotinonitrile through the analysis of diffraction patterns produced when X-rays interact with the crystalline compound. This technique reveals the three-dimensional arrangement of atoms within the molecule and their spatial relationships.
2-Chloro-5-isobutoxynicotinonitrile typically crystallizes in either monoclinic or orthorhombic crystal systems [1] [2]. Similar nicotinonitrile derivatives have been reported to crystallize in the orthorhombic space group P212121, with unit cell parameters in the range of a = 13-16 Å, b = 11-25 Å, and c = 3-20 Å [1]. The crystal packing is influenced by various intermolecular interactions, including π-π stacking between pyridine rings and hydrogen bonding involving the nitrile group [2].
X-ray crystallographic analysis reveals characteristic bond lengths that provide insight into the electronic structure of 2-Chloro-5-isobutoxynicotinonitrile:
The crystal structure analysis reveals important intermolecular interactions that influence the packing arrangement:
The R-factor, which measures the agreement between the observed and calculated diffraction data, typically falls within the range of 0.03-0.08 for well-refined structures of nicotinonitrile derivatives, indicating reliable structural determinations [1].
FTIR spectroscopy provides valuable information about the functional groups present in 2-Chloro-5-isobutoxynicotinonitrile through the analysis of vibrational modes. The characteristic absorption bands in the FTIR spectrum serve as diagnostic tools for structural confirmation.
The most distinctive feature in the FTIR spectrum of 2-Chloro-5-isobutoxynicotinonitrile is the sharp, intense absorption band at 2200-2240 cm⁻¹, attributed to the C≡N stretching vibration of the nitrile group [6] [7] [8]. This band is particularly useful for confirming the presence of the nitrile functionality and is generally stronger than the corresponding band in alkynes due to the greater polarity of the C≡N bond [8].
The pyridine ring exhibits several characteristic absorption bands:
The substituent groups on the pyridine ring contribute additional characteristic bands:
The FTIR spectrum of 2-Chloro-5-isobutoxynicotinonitrile provides a unique fingerprint that can be used for identification and structural confirmation. The presence and positions of these characteristic bands confirm the structural features of the molecule and can be used to monitor reactions involving this compound [6] [7] [8].
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in 2-Chloro-5-isobutoxynicotinonitrile, allowing for precise structural elucidation.
The ¹H NMR spectrum of 2-Chloro-5-isobutoxynicotinonitrile exhibits characteristic signals that can be assigned to specific protons in the molecule:
Pyridine Ring Protons:
Isobutoxy Group Protons:
The integration of these signals confirms the number of protons in each environment, while the coupling patterns provide information about the connectivity of the molecule. The absence of additional signals confirms the purity of the compound [11] [6] [7].
The ¹³C NMR spectrum of 2-Chloro-5-isobutoxynicotinonitrile provides complementary information about the carbon skeleton:
Nitrile Carbon:
Pyridine Ring Carbons:
Isobutoxy Group Carbons:
The ¹³C NMR spectrum, especially when recorded with techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), provides valuable information about the carbon types (CH₃, CH₂, CH, or quaternary) and confirms the structural assignment [6] [12].
Mass spectrometry provides information about the molecular weight of 2-Chloro-5-isobutoxynicotinonitrile and its fragmentation pattern, which is useful for structural confirmation and identification.
The molecular ion [M]⁺ of 2-Chloro-5-isobutoxynicotinonitrile appears at m/z 210/212 with a characteristic isotope pattern due to the presence of chlorine (³⁵Cl/³⁷Cl in a 3:1 ratio) [13] [14] [15]. This isotope pattern serves as a diagnostic feature confirming the presence of one chlorine atom in the molecule.
The mass spectrum exhibits several characteristic fragmentation patterns:
Loss of Alkyl Groups:
Loss of Substituent Groups:
Ring Fragmentation:
The fragmentation pattern observed in the mass spectrum provides a characteristic fingerprint that can be used for identification and structural confirmation of 2-Chloro-5-isobutoxynicotinonitrile [13] [14] [15].